molecular formula C19H20FN3O3S B2526530 N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 879138-52-0

N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2526530
CAS No.: 879138-52-0
M. Wt: 389.45
InChI Key: MOUNYKOABDDFTN-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H20FN3O3S and its molecular weight is 389.45. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging Applications

A novel series of ligands, including compounds structurally related to N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide, have been developed for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET) (Dollé et al., 2008). These compounds are synthesized for labeling with fluorine-18, enabling in vivo imaging and providing insights into neuroinflammatory processes.

Antitumor Activities

Research into derivatives structurally similar to this compound has shown certain compounds to possess selective antitumor activities. These compounds, synthesized from key intermediates, demonstrate potential in cancer therapy by targeting specific cancer cell lines (Xiong Jing, 2011).

Neuroinflammation PET Imaging

A series of pyrazolo[1,5-a]pyrimidines related to this compound have been evaluated for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, showing subnanomolar affinity for TSPO, highlight the role of such ligands in neuroinflammation PET imaging (Damont et al., 2015).

Herbicidal Activity

Investigations into N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives, which share a core structural similarity with this compound, have demonstrated herbicidal activity against various dicotyledonous weeds. These compounds, through their novel design and synthesis, offer potential in agricultural applications (Wu et al., 2011).

Anticancer Agents Development

Compounds related to this compound have been explored for their potential as dual thymidylate synthase and dihydrofolate reductase inhibitors, showcasing significant antitumor activity both in vitro and in vivo. This underscores the potential of these compounds as anticancer agents, providing a basis for further exploration in cancer treatment (Gangjee et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems . Without specific toxicity or safety data, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its biological activity . This could provide valuable information about its potential applications, such as in medicine or materials science .

Properties

IUPAC Name

N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-3-21(4-2)16(24)12-22-15-9-10-27-17(15)18(25)23(19(22)26)11-13-5-7-14(20)8-6-13/h5-10H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUNYKOABDDFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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